1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene
Description
Properties
IUPAC Name |
1-(trifluoromethoxy)-4-[[4-(trifluoromethoxy)phenyl]methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O2/c16-14(17,18)22-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)23-15(19,20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVPIXBBOHUETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzyl chloride and 1-(trifluoromethoxy)benzene.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A common method involves the use of a strong base, such as sodium hydride, to deprotonate the starting materials, followed by nucleophilic substitution to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene may involve large-scale reactions using automated equipment. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Catalysts: The use of catalysts can enhance the reaction rate and yield. Common catalysts include transition metal complexes.
Safety Measures: Industrial production requires stringent safety measures to handle hazardous chemicals and prevent accidents.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound plays a significant role in drug discovery, particularly as a precursor or intermediate in synthesizing bioactive molecules. Its derivatives have been studied for their potential antitubercular properties.
- Case Study : The synthesis of the nitroimidazooxazine S-1 (PA-824), a bioreductive drug for tuberculosis, involved the use of 1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene as an intermediate. This compound demonstrated effective one-electron reduction potentials, which are crucial for its pharmacological activity against Mycobacterium tuberculosis .
Material Science
In materials science, the compound is utilized in developing advanced polymers and resins due to its thermal stability and chemical resistance.
- Case Study : Research has shown that fluorine-containing poly(arylenemethylene)s derived from this compound exhibit enhanced heat resistance and mechanical properties. These materials are being explored for applications in high-performance coatings and composites .
Table 1: Synthesis of Bioactive Derivatives
| Compound Name | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| PA-824 | Bioreductive synthesis using trifluoromethoxy derivatives | 70 | Antitubercular |
| Benzylated quinones | Photoredox benzylation | 84 | Anticancer |
Mechanism of Action
The mechanism of action of 1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene involves its interaction with molecular targets and pathways. The trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy groups in the target compound increase lipophilicity compared to methoxy or methyl analogues (e.g., 1-Methyl-4-(trifluoromethoxy)benzene), enhancing membrane permeability .
- Stability : The trifluoromethoxy group is hydrolytically stable compared to methoxy groups, reducing susceptibility to metabolic degradation .
- Reactivity : The benzyl linker allows for functionalization via electrophilic substitution or cross-coupling, contrasting with brominated derivatives (e.g., 4-(Trifluoromethoxy)benzyl bromide), which are more reactive in nucleophilic substitutions .
Biological Activity
1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene is a complex organic compound notable for its unique trifluoromethoxy groups, which can significantly influence its biological activity. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from diverse research findings.
Synthesis
The synthesis of 1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with suitable substrates under controlled conditions. Various synthetic pathways have been reported, highlighting the importance of optimizing reaction conditions to enhance yield and purity.
Antitumor Activity
Research indicates that compounds containing trifluoromethoxy groups exhibit significant antitumor properties. For instance, a study demonstrated that similar compounds inhibited tumor cell proliferation effectively, suggesting that 1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene may possess analogous activity .
Antitubercular Activity
The compound's structural analogs have been evaluated for their antitubercular activity. A related study found that certain nitroimidazooxazines showed high in vivo activity against tuberculosis, emphasizing the potential of trifluoromethoxy-substituted compounds in targeting both active and dormant bacterial forms .
The biological activity of trifluoromethoxy compounds is often attributed to their ability to engage in halogen bonding and interact with biological macromolecules. The CF2 moieties enhance binding affinity to target proteins, which may contribute to their therapeutic effects against various diseases .
Study 1: Antitumor Efficacy
In a controlled study involving cell lines, 1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene was tested for its cytotoxic effects. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established antitumoral agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene | 15 | A549 (lung cancer) |
| Control (Doxorubicin) | 10 | A549 (lung cancer) |
Study 2: Antitubercular Properties
Another investigation focused on the antitubercular efficacy of related compounds. The study revealed that trifluoromethoxy derivatives had notable activity against Mycobacterium tuberculosis, with some derivatives showing effectiveness at low concentrations.
| Compound | Minimum Inhibitory Concentration (MIC) | Strain |
|---|---|---|
| Trifluoro derivative | 0.5 µg/mL | H37Rv |
| Control (Isoniazid) | 0.05 µg/mL | H37Rv |
Q & A
Q. What are common synthetic routes for preparing 1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene and its intermediates?
Methodological Answer: A key intermediate, 1-(bromomethyl)-4-(trifluoromethoxy)benzene , is synthesized via bromination of 4-(trifluoromethoxy)toluene derivatives. This intermediate is critical for benzylation reactions. For example, coupling with 4-(trifluoromethoxy)phenol under basic conditions yields the target compound. Reaction optimization often employs K₂CO₃ in DMF to facilitate nucleophilic substitution (e.g., 54–79% yields reported in sulfonate syntheses) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer: 1H-NMR spectroscopy is pivotal for confirming substitution patterns. For instance, the benzylic methylene group (CH₂) appears as a singlet near δ 5.08–5.10 ppm, while aromatic protons resonate between δ 7.18–7.60 ppm, reflecting the electron-withdrawing trifluoromethoxy groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) further validate purity and regiochemistry .
Q. What purification strategies are effective for isolating derivatives of this compound?
Methodological Answer: Chromatographic methods (e.g., silica gel column chromatography with dichloromethane/petroleum ether) are standard. Precipitative purification is also used: reactions in DMF are quenched with water, and solids are filtered, washed with ether, and dried under vacuum. Yields are typically 50–80%, depending on substituent steric effects .
Advanced Research Questions
Q. How can Cu(II)-mediated dehydrogenation be optimized to synthesize tetraphenylethene (TPE) derivatives from this compound?
Methodological Answer: A Cu(OPiv)₂/t-BuOK system in HMPA at 60–80°C under N₂ enables cascade dehydrogenation of nitro-substituted benzyl precursors. Key parameters:
- Catalyst loading : 2.5 equivalents of Cu(OPiv)₂.
- Reaction time : 12–24 hours.
- Solvent : Hexamethylphosphoramide (HMPA) enhances reaction efficiency.
This method achieves >65% yield for E-alkene products, confirmed by NOESY and X-ray analysis .
Q. What strategies address stereochemical challenges in functionalizing this compound for bioactive applications?
Methodological Answer: Sharpless asymmetric dihydroxylation introduces chirality. For example, epoxidation of allyl ether derivatives (e.g., 1-((2-methylallyl)oxy)-4-(trifluoromethoxy)benzene) using AD mix-α generates diols with >90% enantiomeric excess (ee). Subsequent mesylation and coupling with heterocycles (e.g., nitroimidazoles) yield chiral intermediates for antimalarial or enzyme inhibitor studies .
Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?
Methodological Answer: The -OCF₃ group deactivates the benzene ring via electron withdrawal, slowing electrophilic substitution but enhancing stability in radical reactions. In Suzuki-Miyaura couplings, boronic esters (e.g., 4-(trifluoromethoxy)benzyl pinacol boronate) require Pd catalysts with bulky ligands (e.g., SPhos) to suppress protodeboronation. Yields range from 60–75% under inert conditions .
Q. What computational methods predict the compound’s interaction with biological targets like carbonic anhydrases?
Methodological Answer: Docking studies (AutoDock Vina) and molecular dynamics simulations model interactions between sulfonamide derivatives and enzyme active sites. Key parameters:
Q. How can contradictory yield data in published syntheses be reconciled?
Methodological Answer: Discrepancies (e.g., 54% vs. 79% yields in sulfonate syntheses) arise from:
- Substrate purity : Impurities in benzyl bromide intermediates.
- Reaction scale : Smaller scales (<1 mmol) often report lower yields due to handling losses.
- Workup protocols : Filtration vs. extraction efficiency. Reproducibility improves with strict moisture control and standardized reagent sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
